molecular formula C7H8N2 B12310688 3-ethynyl-1,5-dimethyl-1H-pyrazole

3-ethynyl-1,5-dimethyl-1H-pyrazole

Cat. No.: B12310688
M. Wt: 120.15 g/mol
InChI Key: MYFMCLJOACHARE-UHFFFAOYSA-N
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Description

3-Ethynyl-1,5-dimethyl-1H-pyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-1,5-dimethyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of hydrazine derivatives with alkynes. The reaction is often catalyzed by transition metals such as copper or palladium, which facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity, making the process more efficient for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-1,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Ethynyl-1,5-dimethyl-1H-pyrazole has been studied for its applications in several scientific fields:

Mechanism of Action

The mechanism of action of 3-ethynyl-1,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethynyl-1,5-dimethyl-1H-pyrazole is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for synthesizing novel derivatives with specific properties .

Properties

Molecular Formula

C7H8N2

Molecular Weight

120.15 g/mol

IUPAC Name

3-ethynyl-1,5-dimethylpyrazole

InChI

InChI=1S/C7H8N2/c1-4-7-5-6(2)9(3)8-7/h1,5H,2-3H3

InChI Key

MYFMCLJOACHARE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C#C

Origin of Product

United States

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